molecular formula C28H18N6O3S B14801179 (4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14801179
M. Wt: 518.5 g/mol
InChI Key: POJYRIGCKGOBLK-UHFFFAOYSA-N
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Description

4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features multiple functional groups, including a naphthylhydrazono group, a nitrophenyl group, a phenylthiazolyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with a β-diketone.

    Introduction of the naphthylhydrazono group: This step might involve the reaction of the pyrazolone intermediate with a naphthylhydrazine derivative.

    Attachment of the nitrophenyl group: This could be done through a nitration reaction followed by a coupling reaction.

    Incorporation of the phenylthiazolyl group: This might involve a thiazole formation reaction followed by a coupling reaction with the pyrazolone intermediate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydrazono and thiazole moieties.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydrazono group could lead to the formation of an azo compound.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

    Catalysis: It may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

Biology and Medicine

    Pharmacological studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives, thiazole-containing compounds, and hydrazono compounds.

Uniqueness

    Structural complexity: The combination of multiple functional groups in a single molecule makes it unique and potentially versatile in its applications.

    Potential for diverse interactions: The presence of aromatic rings, nitro groups, and hydrazono groups allows for a wide range of chemical and biological interactions.

Properties

Molecular Formula

C28H18N6O3S

Molecular Weight

518.5 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C28H18N6O3S/c35-27-26(31-30-23-12-6-10-18-7-4-5-11-22(18)23)25(20-13-15-21(16-14-20)34(36)37)32-33(27)28-29-24(17-38-28)19-8-2-1-3-9-19/h1-17,32H

InChI Key

POJYRIGCKGOBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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